molecular formula C11H12BrFO3 B13688547 Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate

Katalognummer: B13688547
Molekulargewicht: 291.11 g/mol
InChI-Schlüssel: NEZBCWNCADDDHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H12BrFO3. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an ethyl ester and a hydroxyl group on a propanoate chain. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanol.

    Substitution: 3-(3-substituted-5-fluorophenyl)-3-hydroxypropanoate derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl and ester groups can undergo metabolic transformations, affecting the compound’s bioavailability and activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:

    3-Bromo-5-fluorophenol: Lacks the ester and hydroxyl groups, making it less versatile in chemical reactions.

    4-(3-Bromo-5-fluorophenyl)morpholine: Contains a morpholine ring, leading to different chemical properties and applications.

    Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxybutanoate: Similar structure but with an additional carbon in the propanoate chain, affecting its reactivity and applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C11H12BrFO3

Molekulargewicht

291.11 g/mol

IUPAC-Name

ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3

InChI-Schlüssel

NEZBCWNCADDDHZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Br)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.